molecular formula C8H13NO B6209984 4-(but-3-yn-2-yl)morpholine CAS No. 86351-26-0

4-(but-3-yn-2-yl)morpholine

Cat. No.: B6209984
CAS No.: 86351-26-0
M. Wt: 139.19 g/mol
InChI Key: IPPZQTPGJZCMMK-UHFFFAOYSA-N
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Description

4-(but-3-yn-2-yl)morpholine is an organic compound with the molecular formula C8H13NO It is a derivative of morpholine, featuring a butynyl group attached to the nitrogen atom of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(but-3-yn-2-yl)morpholine typically involves the reaction of morpholine with a butynyl halide under basic conditions. One common method is the Sonogashira cross-coupling reaction, where morpholine is reacted with a butynyl halide in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

4-(but-3-yn-2-yl)morpholine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the triple bond in the butynyl group to a double or single bond.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butynyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidation of this compound can yield ketones or carboxylic acids.

    Reduction: Reduction can produce alkenes or alkanes.

    Substitution: Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

4-(but-3-yn-2-yl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(but-3-yn-2-yl)morpholine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(but-3-yn-2-yl)morpholine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the butynyl group allows for a range of chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

86351-26-0

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

4-but-3-yn-2-ylmorpholine

InChI

InChI=1S/C8H13NO/c1-3-8(2)9-4-6-10-7-5-9/h1,8H,4-7H2,2H3

InChI Key

IPPZQTPGJZCMMK-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)N1CCOCC1

Purity

95

Origin of Product

United States

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